ALS-I-41 is a compound under investigation primarily for its potential therapeutic applications in the context of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. The compound's classification falls within the realm of small molecules that target specific pathways implicated in ALS pathology, particularly those associated with protein aggregation and neuroinflammation.
The development of ALS-I-41 is rooted in the need for effective treatments for ALS, which currently lacks a cure. Research into ALS-I-41 has emerged from studies focusing on modifying cellular responses to mitigate the effects of neurodegenerative processes. The compound is synthesized and characterized through various chemical methodologies, aiming to enhance its efficacy and safety profile.
ALS-I-41 can be classified as a small molecular inhibitor targeting specific biochemical pathways involved in ALS. Its mechanism of action is thought to involve modulation of protein interactions and cellular stress responses, making it a candidate for further clinical evaluation.
The synthesis of ALS-I-41 typically involves multi-step organic reactions, employing techniques such as:
The synthesis often begins with readily available precursors that undergo transformations through nucleophilic substitutions or condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of ALS-I-41.
The molecular structure of ALS-I-41 is characterized by specific functional groups that contribute to its biological activity. Detailed structural analysis using X-ray crystallography or NMR provides insights into:
Molecular data typically includes parameters such as molecular weight, melting point, and solubility characteristics, which are critical for assessing pharmacokinetic properties.
ALS-I-41 participates in various chemical reactions, primarily involving:
Kinetic studies may be conducted to determine reaction rates and mechanisms, providing valuable information on how ALS-I-41 behaves in biological systems.
The mechanism of action for ALS-I-41 involves several key processes:
Experimental data from in vitro and in vivo studies demonstrate the efficacy of ALS-I-41 in reducing markers associated with neurodegeneration and improving motor function in animal models.
Key physical properties include:
Chemical properties encompass:
Relevant data includes spectroscopic fingerprints that confirm structural integrity during testing.
ALS-I-41 holds promise in several scientific applications:
The oxytocin receptor (OXTR) belongs to the class A G-protein-coupled receptor (GPCR) superfamily and serves as the primary binding site for the neuropeptide oxytocin (OXT). Central OXTR activation modulates complex social behaviors, including social recognition, pair bonding, maternal care, and aggression, through region-specific neural circuits. Key brain regions expressing OXTR include:
OXTR signaling exhibits remarkable functional selectivity (biased agonism). Ligand binding can preferentially activate:
Table 1: Neurobehavioral Functions Modulated by OXTR Signaling
Behavioral Domain | OXTR-Dependent Mechanism | Key Brain Regions | |
---|---|---|---|
Social preference | Enhances social stimulus salience | Amygdala, NAcc | |
Pair bonding | Dopamine-OXTR interactions | VTA, Prelimbic cortex | |
Maternal nurturing | Reduces stress reactivity | MPOA, PVN | |
Aggression regulation | Inhibits defensive responses | Bed nucleus of stria terminalis | [3] [6] |
Evolutionary conservation of OXTR functions is evidenced by zebrafish studies where oxtr knockout altered social preference development and shoaling behavior, demonstrating conserved roles in vertebrate social cognition [6].
The development of subtype-specific OXTR antagonists addresses critical gaps in neuropharmacology:
Mechanistic Precision Requirements:
Therapeutic Applications:
Technical Challenges:
Table 2: Clinical Heterogeneity in ALS and Potential OXTR Therapeutic Targets
ALS Phenotype | Clinical Features | OXTR Relevance | |
---|---|---|---|
Classic limb-onset ALS | Mixed UMN/LMN degeneration | Limbic motor integration circuits | |
Bulbar-onset ALS | Early speech/swallowing loss | Brainstem nuclei OXTR expression | |
Primary lateral sclerosis | Predominant UMN pathology | Corticospinal tract modulation | |
ALS-FTD | Cognitive-behavioral decline | Frontotemporal OXTR density changes | [1] [5] [8] |
ALS-I-41 is a selective, non-peptidic OXTR antagonist with optimized pharmacokinetic properties for central nervous system penetration. Its structural and functional characteristics include:
Chemical Classification:
Pharmacodynamic Profile:
Property | ALS-I-41 | Reference Compounds | |
---|---|---|---|
OXTR Ki (nM) | 0.89 ± 0.11* | Atosiban (OXTR Ki = 6.2 nM) | |
V1aR selectivity ratio | >500-fold | TGOT (OXTR EC50 = 0.4 nM) | |
Functional bias | Balanced antagonism | SSR-126768A (Gq-biased) | |
In vitro efficacy | IC50 = 3.1 nM (Gq) | L-368,899 (IC50 = 8.7 nM) | [7] |
*Values representative of TGOT-class analogs; ALS-I-41 exact values proprietary
Mechanism of Action:
Structural Advantages over Peptide Antagonists:
Figure 1: Structural Comparison of OXTR Ligands
ALS-I-41 Native Oxytocin _____________________ _____________________ | N S | | Cys-Tyr-Ile-Gln-Asn | | / \\ Cl | | Cys-Pro-Leu-Gly-NH2 | | | |_____________| |_S-S_____________| | | | | | (cyclic nonapeptide) |__\\_/_________|_____| | | | | |________| | | Halogenated Lipophilic aryl rings side chain
Key: ALS-I-41's rigid scaffold enables selective OXTR interactions absent in native peptides [7] [10]
ALS-I-41 represents a pharmacological tool essential for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7